N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(2,3-Dimethylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a structurally complex heterocyclic compound combining a thieno[3,4-c]pyrazole core with a 2,3-dimethylphenyl substituent at position 2 and a 2-oxo-2H-chromene-3-carboxamide group at position 3. This compound’s design likely aims to optimize steric and electronic properties for applications in medicinal chemistry, though specific biological data remain undisclosed in available literature.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-13-6-5-8-19(14(13)2)26-21(17-11-31(29)12-18(17)25-26)24-22(27)16-10-15-7-3-4-9-20(15)30-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELWMMOXKHEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction cascades that lead to cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be contextualized by comparing it to analogs, as detailed below:
Table 1: Structural and Functional Comparison of Thienopyrazole Derivatives
*Calculated based on molecular formula.
Key Comparisons
Chromene vs. Furan Carboxamide (Target Compound vs. CAS 958984-08-2) The chromene group in the target compound provides a fused benzene ring, increasing π-conjugation and stability compared to the furan derivative. The furan analog (CAS 958984-08-2) lacks extended conjugation, which may reduce binding affinity to hydrophobic targets but could improve metabolic stability due to smaller size.
Dimethylphenyl vs. Methoxyphenyl Substituents (Target Compound vs. The 4-methoxyphenyl group in CAS 893928-14-8 adds electron-donating methoxy functionality, which may improve solubility and hydrogen-bonding interactions .
Carboxamide Variations
- The pyrrolidine-3-carboxamide in CAS 893928-14-8 offers conformational flexibility, enabling adaptive binding to dynamic protein sites. In contrast, the rigid chromene carboxamide in the target compound may restrict rotational freedom, favoring entropic gains in target engagement.
Biological Activity
N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines a thieno[3,4-c]pyrazole core with chromene derivatives. The synthesis typically involves multi-step organic reactions under controlled conditions. Common methods include:
- Reagents : Use of specific catalysts (acids or bases) and solvents (e.g., ethanol or dimethyl sulfoxide).
- Techniques : High-performance liquid chromatography (HPLC) is often employed to assess the purity of the final product.
Anticancer Properties
Research indicates that compounds within this chemical class exhibit significant anticancer activity. For instance, related thieno[3,4-c]pyrazoles have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:
- MDM2/XIAP Inhibition : Some derivatives have been shown to act as dual inhibitors of MDM2 and XIAP, leading to the activation of the p53 pathway in cancer cells. This mechanism is crucial for inducing apoptosis in tumors that express high levels of these proteins .
The biological activity of this compound may involve:
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases.
- Apoptosis : Activation of caspases leading to programmed cell death.
- Inhibition of Tumor Growth : Reduction in colony formation in cancer cell lines.
Research Findings and Case Studies
A series of studies have evaluated the compound's efficacy against different cancer cell lines:
| Study | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Study 1 | Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | Apoptosis via p53 activation |
| Study 2 | Neuroblastoma (NB) | 0.5 - 1.2 | Inhibition of colony formation |
| Study 3 | Breast Cancer | 0.7 | Cell cycle arrest |
These findings suggest that the compound exhibits potent cytotoxicity across multiple cancer types, highlighting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
